molecular formula C13H11N3O5S B15033341 {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B15033341
M. Wt: 321.31 g/mol
InChI Key: XXOQUKWFUJCYFV-LHHJGKSTSA-N
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Description

{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a hydrazone linkage, a thiazolidinone ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Aldehyde: The synthesis begins with the preparation of 1,3-benzodioxole-5-carbaldehyde from catechol and chloroacetic acid.

    Hydrazone Formation: The aldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Thiazolidinone Ring Formation: The hydrazone is further reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

    Acetic Acid Addition: Finally, the thiazolidinone intermediate is reacted with bromoacetic acid to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Brominated or nitrated benzodioxole derivatives.

Scientific Research Applications

{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}propionic acid
  • {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}butyric acid

Uniqueness

The uniqueness of {(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

2-[(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H11N3O5S/c17-11(18)4-10-12(19)15-13(22-10)16-14-5-7-1-2-8-9(3-7)21-6-20-8/h1-3,5,10H,4,6H2,(H,17,18)(H,15,16,19)/b14-5+

InChI Key

XXOQUKWFUJCYFV-LHHJGKSTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN=C3NC(=O)C(S3)CC(=O)O

Origin of Product

United States

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